molecular formula C16H18N4O2 B279615 (3,5-DIMETHYL-1H-PYRAZOL-1-YL){5-[(3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-2-FURYL}METHANONE

(3,5-DIMETHYL-1H-PYRAZOL-1-YL){5-[(3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-2-FURYL}METHANONE

Cat. No.: B279615
M. Wt: 298.34 g/mol
InChI Key: WLWFHSDRSRPIRR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-{5-[(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]-2-furoyl}-3,5-dimethyl-1H-pyrazole is a complex organic compound that belongs to the class of pyrazoles. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties and reactivity . This compound, in particular, features a furoyl group attached to a pyrazole ring, which enhances its chemical and biological properties.

Preparation Methods

The synthesis of (3,5-DIMETHYL-1H-PYRAZOL-1-YL){5-[(3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-2-FURYL}METHANONE typically involves multi-step organic reactions. One common method includes the alkylation of pyrazoles with bromomethyl derivatives in the presence of a base such as potassium tert-butoxide in tetrahydrofuran (THF) . The reaction conditions often require refluxing the mixture for several hours to ensure complete conversion. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or THF, and catalysts such as palladium or copper complexes. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-{5-[(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]-2-furoyl}-3,5-dimethyl-1H-pyrazole has several scientific research applications:

Mechanism of Action

The mechanism of action of (3,5-DIMETHYL-1H-PYRAZOL-1-YL){5-[(3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-2-FURYL}METHANONE involves its interaction with molecular targets such as enzymes or receptors. The pyrazole ring can form hydrogen bonds and π-π interactions with amino acid residues in the active sites of enzymes, leading to inhibition or modulation of enzyme activity . The furoyl group enhances the compound’s binding affinity and specificity by providing additional interaction sites.

Comparison with Similar Compounds

Similar compounds include other pyrazole derivatives such as:

The uniqueness of (3,5-DIMETHYL-1H-PYRAZOL-1-YL){5-[(3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-2-FURYL}METHANONE lies in its combination of the furoyl and pyrazole moieties, which provide a balance of chemical reactivity and biological activity.

Properties

Molecular Formula

C16H18N4O2

Molecular Weight

298.34 g/mol

IUPAC Name

(3,5-dimethylpyrazol-1-yl)-[5-[(3,5-dimethylpyrazol-1-yl)methyl]furan-2-yl]methanone

InChI

InChI=1S/C16H18N4O2/c1-10-7-12(3)19(17-10)9-14-5-6-15(22-14)16(21)20-13(4)8-11(2)18-20/h5-8H,9H2,1-4H3

InChI Key

WLWFHSDRSRPIRR-UHFFFAOYSA-N

SMILES

CC1=CC(=NN1CC2=CC=C(O2)C(=O)N3C(=CC(=N3)C)C)C

Canonical SMILES

CC1=CC(=NN1CC2=CC=C(O2)C(=O)N3C(=CC(=N3)C)C)C

Origin of Product

United States

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